molecular formula C16H18N2OS B2721357 2-(cinnamylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one CAS No. 899948-85-7

2-(cinnamylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No. B2721357
CAS RN: 899948-85-7
M. Wt: 286.39
InChI Key: UUCWGYCQAUSLIH-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cinnamylthio)-5-ethyl-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has been studied for its potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Molecular Conformation and Stability

The conformational characteristics of 2-thiopyrimidine nucleotides, which are structurally related to the specified compound, have been studied to understand their stability and inherent conformational rigidity. These properties contribute significantly to the stability of tRNA, highlighting the potential of thiopyrimidine units in enhancing the stability of biomolecules (Yokoyama et al., 1979).

Antimicrobial Activity

Research on pyrimidine analogs has demonstrated their capability to inhibit the growth of Bacillus subtilis, indicating potential antimicrobial applications. This suggests that structural analogs could be developed as antimicrobial agents by interfering with specific biological processes (Raugei et al., 1981).

Synthesis of Heterocyclic Derivatives

The synthesis of new heterocyclic compounds, including 1,3-oxazepine derivatives from 6-methyl 2-thiouracil, has been reported, with some derivatives showing significant antibacterial activity. This indicates the versatility of pyrimidine compounds in generating biologically active derivatives (Mohammad et al., 2017).

Tissue Clearing Applications

A streamlined tissue clearing method using ethyl cinnamate, which is chemically related to the compound , has been developed for microscopic imaging through large tissues. This non-toxic method preserves a broad range of fluorescent proteins, facilitating detailed biological investigations (Masselink et al., 2018).

Antiviral and Anticancer Applications

The design of biologically active compounds based on pyrimidine derivatives has been a focus, with applications ranging from antiviral to anticancer therapies. This highlights the broad potential of pyrimidine-based compounds in medicinal chemistry and drug development (Erkin et al., 2021).

properties

IUPAC Name

5-ethyl-4-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-3-14-12(2)17-16(18-15(14)19)20-11-7-10-13-8-5-4-6-9-13/h4-10H,3,11H2,1-2H3,(H,17,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCWGYCQAUSLIH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(NC1=O)SC/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323289
Record name 5-ethyl-4-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

899948-85-7
Record name 5-ethyl-4-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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